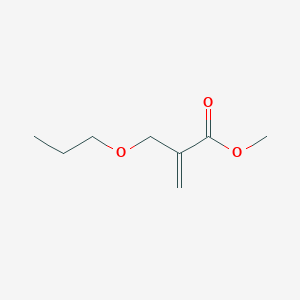
Methyl 2-(propoxymethyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(propoxymethyl)prop-2-enoate is an organic compound belonging to the family of acrylates. Acrylates are esters derived from acrylic acid and are known for their versatility in various chemical reactions and applications. This compound is characterized by its unique structure, which includes a propoxymethyl group attached to the acrylate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(propoxymethyl)prop-2-enoate typically involves the esterification of acrylic acid with propoxymethyl alcohol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid or ion exchange resins. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through bulk polymerization. This method involves the use of acetic acid and benzoyl peroxide as initiators. The polymerization process is conducted in a solvent at a specific temperature, with polyvinyl alcohol acting as a dispersant .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(propoxymethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The propoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted acrylates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(propoxymethyl)prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: This compound is utilized in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering.
Medicine: It is explored for its potential in creating advanced medical devices and implants.
Wirkmechanismus
The mechanism of action of methyl 2-(propoxymethyl)prop-2-enoate involves the hydrolysis of the ester group, leading to the formation of acrylic acid. This hydrolysis is a detoxification mechanism that helps in the breakdown and elimination of the compound from biological systems. The molecular targets and pathways involved in this process include various enzymes that catalyze the hydrolysis reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(methoxymethyl)prop-2-enoate
- Methyl 2-methylpropenoate
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
Uniqueness
Methyl 2-(propoxymethyl)prop-2-enoate is unique due to its propoxymethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions. Compared to similar compounds, it offers improved performance in applications requiring high chemical resistance and adhesive strength .
Eigenschaften
CAS-Nummer |
138298-94-9 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
methyl 2-(propoxymethyl)prop-2-enoate |
InChI |
InChI=1S/C8H14O3/c1-4-5-11-6-7(2)8(9)10-3/h2,4-6H2,1,3H3 |
InChI-Schlüssel |
OVZWLGCWEYISAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCC(=C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


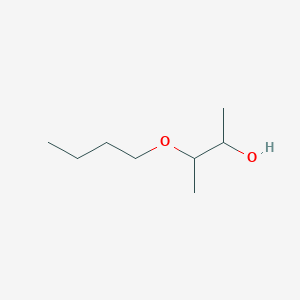
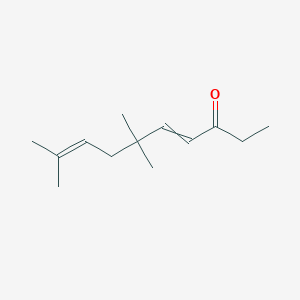
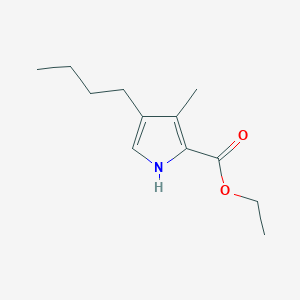
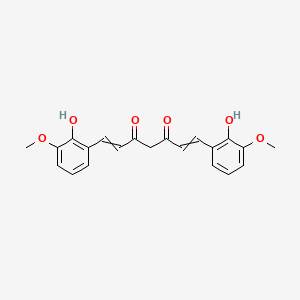
![11-{[(Decyloxy)carbonyl]amino}undecanoic acid](/img/structure/B14268893.png)
![4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride](/img/structure/B14268906.png)
![3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol](/img/structure/B14268914.png)
![Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester](/img/structure/B14268916.png)
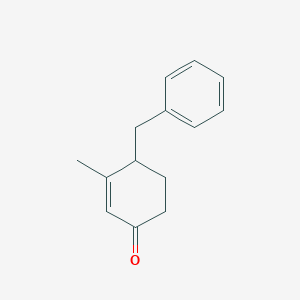
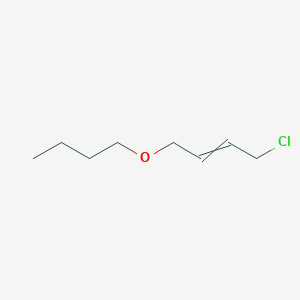
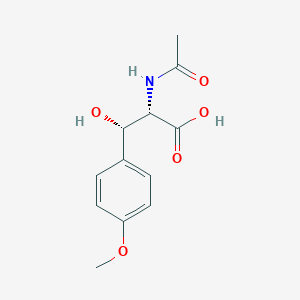
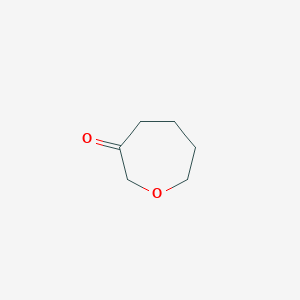
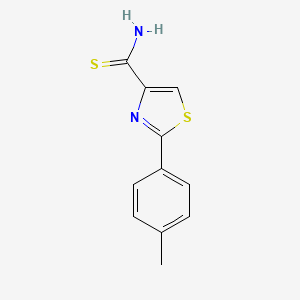
![2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14268946.png)
